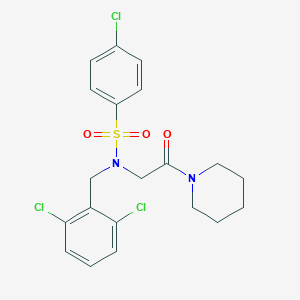![molecular formula C20H17BrN2O2 B297452 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely found in nature. The synthesis of this compound involves several steps that require the use of specific reagents and reaction conditions.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed that this compound exerts its anti-proliferative activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde are complex and varied. This compound has been shown to affect various cellular processes such as cell cycle progression, DNA synthesis, and protein synthesis. In addition, this compound has been shown to induce changes in gene expression patterns, leading to alterations in cellular metabolism and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in lab experiments include its high potency and selectivity against cancer cells, as well as its ability to inhibit specific enzymes and signaling pathways. However, the limitations of this compound include its complex synthesis method, which requires the use of specific reagents and reaction conditions, as well as its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde. These include further studies on its mechanism of action, identification of its molecular targets, and optimization of its synthesis method. In addition, this compound could be further evaluated for its potential applications in drug discovery and development, as well as its use as a tool compound for studying cellular processes and signaling pathways.
Métodos De Síntesis
The synthesis of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves the condensation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid with 5-bromoindole-3-carbaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
The potential applications of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in scientific research are numerous. This compound has been shown to exhibit significant anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and apoptosis.
Propiedades
Fórmula molecular |
C20H17BrN2O2 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
5-bromo-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-5-6-19-18(9-17)16(13-24)11-23(19)12-20(25)22-8-7-14-3-1-2-4-15(14)10-22/h1-6,9,11,13H,7-8,10,12H2 |
Clave InChI |
ULQJYOKTGBKFPS-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
